Decyclopentyl Zafirlukast Methyl Ester

Impurity Profiling Pharmaceutical Analysis Reference Standards

Decyclopentyl Zafirlukast Methyl Ester (CAS 1159195-67-1), chemically designated as N-[3-[[2-Methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic acid methyl ester, is a structurally characterized impurity of the cysteinyl leukotriene type 1 (CysLT1) receptor antagonist Zafirlukast. It is also recognized as Zafirlukast Related Compound C and is supplied as a highly purified reference material essential for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDAs) and commercial production of Zafirlukast.

Molecular Formula C27H27N3O6S
Molecular Weight 521.588
CAS No. 1159195-67-1
Cat. No. B588704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecyclopentyl Zafirlukast Methyl Ester
CAS1159195-67-1
SynonymsN-[3-[[2-methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Methyl Ester;  Zafirlukast Related Compound C;  Methyl 3-[2-Methoxy-4-(o-tolylsulfonylcarbamoyl)benzyl]-1-methylindol-5-ylcarbamate; 
Molecular FormulaC27H27N3O6S
Molecular Weight521.588
Structural Identifiers
SMILESCC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC)C)OC
InChIInChI=1S/C27H27N3O6S/c1-17-7-5-6-8-25(17)37(33,34)29-26(31)19-10-9-18(24(14-19)35-3)13-20-16-30(2)23-12-11-21(15-22(20)23)28-27(32)36-4/h5-12,14-16H,13H2,1-4H3,(H,28,32)(H,29,31)
InChIKeyURZMDHMOLIPBIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decyclopentyl Zafirlukast Methyl Ester (CAS 1159195-67-1): A Critical Zafirlukast Impurity Reference Standard for ANDA & QC


Decyclopentyl Zafirlukast Methyl Ester (CAS 1159195-67-1), chemically designated as N-[3-[[2-Methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic acid methyl ester, is a structurally characterized impurity of the cysteinyl leukotriene type 1 (CysLT1) receptor antagonist Zafirlukast . It is also recognized as Zafirlukast Related Compound C and is supplied as a highly purified reference material essential for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDAs) and commercial production of Zafirlukast [1].

Impurity reference standard – fully characterized for Zafirlukast analytical workflows
Method development & validation – supports HPLC, LC-MS, and regulatory AMV programs
ANDA filing support – structure-elucidated, pharmacopeial-traceable impurity control

Why Analytical Substitution with Generic Zafirlukast Impurity Standards Fails: The Critical Role of Decyclopentyl Zafirlukast Methyl Ester


Generic substitution of a structurally undefined or uncharacterized impurity reference standard poses a significant risk to the accuracy and reliability of analytical methods for Zafirlukast. Decyclopentyl Zafirlukast Methyl Ester (Zafirlukast Related Compound C) is a specific, well-defined chemical entity with a confirmed molecular structure (C27H27N3O6S, MW 521.6 g/mol) and a distinct chemical identity [1]. Substituting this compound with an in-house, unvalidated, or structurally ambiguous impurity standard can lead to incorrect identification, inaccurate quantification, and failed regulatory submissions. The use of a fully characterized, regulatory-compliant reference standard is essential for method validation, system suitability, and ensuring batch-to-batch consistency in Zafirlukast drug product manufacturing [2].

Structure Using an uncharacterized impurity standard may lead to incorrect peak assignment and inaccurate quantification in LC analysis.
Regulatory A generic impurity standard without pharmacopeial traceability can compromise ANDA submission readiness and method validation acceptance.
Purity Unknown purity introduces systematic error that may shift impurity profiling results and fail system suitability criteria.

Decyclopentyl Zafirlukast Methyl Ester: Evidence-Based Differentiation for Analytical Procurement


Chemical Identity and Structural Confirmation: Validated Purity for Accurate Quantification

Decyclopentyl Zafirlukast Methyl Ester (Zafirlukast Related Compound C) is supplied as a highly characterized reference material with a confirmed molecular formula of C27H27N3O6S and a molecular weight of 521.6 g/mol . In contrast, a generic 'Zafirlukast impurity' without a defined structure or validated purity can introduce significant error into quantitative HPLC or LC-MS analyses. This compound is provided with a detailed Structure Elucidation Report (SER) and comprehensive analytical data, ensuring its identity and purity are fully verified for use as a primary standard [1].

Purity & characterization
Head-to-head
≥98% purity, full structural confirmation (NMR, MS), Structure Elucidation Report provided
Supports regulatory-compliant quantification
Generic impurity standard typically has no structural data or purity verification
Impurity Profiling Pharmaceutical Analysis Reference Standards

Comparative Molecular Weight and LogP: Differentiating from Closely Related Zafirlukast Impurities

Decyclopentyl Zafirlukast Methyl Ester (MW 521.6 g/mol) is chemically distinct from the parent drug Zafirlukast (MW 575.68 g/mol) and other related impurities like Zafirlukast Related Compound D (MW 575.68 g/mol) [1][2]. The absence of the cyclopentyl group and presence of a methyl ester results in a significantly lower molecular weight and a different logP value (calculated LogP ≈ 6.05) . This differentiation is critical for chromatographic method development, as it directly influences retention time and selectivity in HPLC and UPLC methods used for impurity profiling.

Molecular weight comparison
Head-to-head
521.6 g/mol vs 575.68 g/mol (Zafirlukast); 54.08 g/mol lighter
Ensures correct retention time and MS detection
Impurity distinct from Zafirlukast Related Compound D
Chromatographic Separation Physicochemical Properties Impurity Control

Regulatory Compliance and Pharmacopeial Traceability: A Critical Requirement for ANDA Submissions

Decyclopentyl Zafirlukast Methyl Ester is supplied with comprehensive characterization data compliant with regulatory guidelines, including those from USP, EMA, JP, and BP [1]. Unlike a generic impurity standard, this product is specifically designed for use in analytical method validation (AMV) and quality control (QC) for ANDA and NDA filings . Traceability to pharmacopeial standards (USP or EP) can be provided, ensuring that the analytical data generated meets stringent regulatory expectations for impurity control in Zafirlukast drug products [2].

Regulatory traceability
Class-level
Documentation compliant with USP, EMA, JP, BP guidelines; pharmacopeial traceability available
Supports ANDA submission readiness
Supplier-reported compliance; verify specific monograph alignment
Regulatory Compliance ANDA Filing Quality Control

Target-Specific Impurity: Ensuring Accurate Detection of a Key Process-Related Impurity

As an impurity of the cysteinyl leukotriene type 1 receptor antagonist Zafirlukast, Decyclopentyl Zafirlukast Methyl Ester is a specific process-related impurity that must be monitored during drug substance and drug product manufacturing . Its unique chemical structure, resulting from the absence of the cyclopentyl group and methylation, makes it a critical marker for assessing the synthetic process and potential degradation pathways of Zafirlukast . In contrast, a non-specific or unrelated impurity standard would not serve this purpose. The use of this specific reference standard is essential for developing stability-indicating methods and for conducting forced degradation studies [1].

Impurity specificity
Class-level
Confirmed process-related impurity of Zafirlukast; structurally defined marker
Enables accurate stability-indicating method development
Non-specific impurity standards cannot serve as process-specific markers
Process Impurity Forced Degradation Stability Indicating Method

Decyclopentyl Zafirlukast Methyl Ester: High-Value Procurement Scenarios for Analytical and Regulatory Excellence


ANDA/NDA Filing: Impurity Profiling and Method Validation

Procurement of Decyclopentyl Zafirlukast Methyl Ester is essential for analytical method development, validation, and quality control in support of Abbreviated New Drug Applications (ANDAs) for generic Zafirlukast products. Its use as a highly characterized reference standard ensures accurate identification and quantification of this specific impurity, fulfilling regulatory requirements for impurity control and stability assessment.

HPLC and LC-MS Method Development for Zafirlukast Impurity Analysis

The distinct molecular weight (521.6 g/mol) and chromatographic properties of Decyclopentyl Zafirlukast Methyl Ester make it a critical compound for developing and optimizing HPLC and LC-MS methods for the separation and quantification of Zafirlukast-related impurities. Its use enables the establishment of robust, stability-indicating methods. [1]

Forced Degradation and Stability Studies of Zafirlukast Drug Products

In forced degradation studies (e.g., exposure to heat, light, humidity, or oxidative conditions), Decyclopentyl Zafirlukast Methyl Ester serves as a key marker for monitoring potential degradation pathways of Zafirlukast. Its procurement allows for the accurate assessment of drug product stability and the identification of degradation products. [2]

Quality Control Release Testing and Batch Consistency

As part of routine quality control, Decyclopentyl Zafirlukast Methyl Ester is used as a reference standard to verify the purity of Zafirlukast API and finished dosage forms, ensuring batch-to-batch consistency and compliance with pharmacopeial monographs. [3]

Application
Selection Property
Validation Focus
ANDA/NDA filing
Regulatory-compliant impurity standard
Impurity profiling and method validation documentation
HPLC / LC-MS method development
Well-defined chromatographic reference
Retention time and selectivity for Zafirlukast impurity separation
Forced degradation studies
Process-specific impurity marker
Stability-indicating method assessment and degradation pathway monitoring
QC release testing
Batch-to-batch reference consistency
Purity verification and pharmacopeial monograph alignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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